H2N-Peg7-CH2cooh
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Overview
Description
H2N-Peg7-CH2cooh, also known as Amino-PEG7-acetic acid, is a compound with the molecular formula C16H33NO9 and a molecular weight of 383.43 g/mol . It is a polyethylene glycol (PEG) derivative with an amino group at one end and a carboxylic acid group at the other. This compound is widely used in various scientific research fields due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2N-Peg7-CH2cooh typically involves the reaction of polyethylene glycol (PEG) with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the reaction of PEG with an amino acid derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
H2N-Peg7-CH2cooh undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in research and industry .
Scientific Research Applications
H2N-Peg7-CH2cooh is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of various industrial products, including coatings and adhesives .
Mechanism of Action
The mechanism of action of H2N-Peg7-CH2cooh involves its ability to form stable conjugates with other molecules through its amino and carboxylic acid groups. These conjugates can interact with specific molecular targets and pathways, leading to desired effects such as improved drug delivery and enhanced stability of biomolecules .
Comparison with Similar Compounds
Similar Compounds
N3-PEG7-CH2COOH: Similar structure but with an azide group instead of an amino group.
H2N-PEG2-CH2COOH: Shorter PEG chain length with similar functional groups.
Uniqueness
H2N-Peg7-CH2cooh is unique due to its specific PEG chain length and functional groups, which provide optimal properties for various applications in research and industry. Its ability to form stable conjugates and enhance the properties of other molecules makes it a valuable compound in scientific research .
Biological Activity
H2N-Peg7-CH2COOH, a polyethylene glycol (PEG) derivative, is increasingly recognized for its significant role in drug delivery systems and as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). This article delves into the biological activity of this compound, examining its mechanisms, applications, and research findings.
Structure and Properties
This compound consists of a hydrophilic PEG chain linked to an amino group and a carboxylic acid. This structure provides unique properties that enhance solubility and stability in biological environments. The PEG moiety is known for its ability to improve pharmacokinetics and reduce immunogenicity.
The primary biological activity of this compound is attributed to its function as a linker in drug delivery systems. The compound facilitates the conjugation of therapeutic agents to target proteins, enabling selective degradation of disease-associated proteins through the PROTAC mechanism. This targeted approach minimizes off-target effects, which are common in traditional therapies.
Table 1: Key Properties of this compound
Property | Description |
---|---|
Molecular Weight | Approximately 500 Da |
Solubility | Highly soluble in water |
Functional Groups | Amino group, carboxylic acid |
Applications | Drug delivery, PROTAC synthesis |
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Targeted Protein Degradation : Research indicates that this compound can effectively link small molecules to E3 ligases, facilitating the degradation of specific proteins involved in cancer progression. For instance, a study demonstrated that PROTACs utilizing this compound could induce significant degradation of BRD4 in cancer cell lines, leading to reduced tumor growth .
- Biodistribution Studies : In vivo studies have shown that compounds linked with this compound exhibit favorable biodistribution profiles, accumulating preferentially in tumor tissues while minimizing uptake in healthy organs. This selectivity is crucial for enhancing therapeutic efficacy while reducing side effects .
- Cell Viability Assays : In vitro assays have confirmed that this compound-modified compounds maintain cell viability while promoting targeted degradation of oncogenic proteins. These findings suggest that the linker does not adversely impact cellular functions when used appropriately.
Case Study 1: PROTAC Development
In a study focusing on the design of novel PROTACs, researchers synthesized a compound using this compound as a linker to target BRD4. The resulting PROTAC demonstrated enhanced potency compared to traditional inhibitors, achieving over 90% degradation of BRD4 in treated cells within 24 hours .
Case Study 2: Antibody Conjugates
Another investigation explored the use of this compound in creating antibody-drug conjugates (ADCs). The study revealed that ADCs with this PEG linker exhibited improved stability and bioavailability, resulting in better therapeutic outcomes in preclinical models for breast cancer .
Properties
Molecular Formula |
C16H33NO9 |
---|---|
Molecular Weight |
383.43 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H33NO9/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h1-15,17H2,(H,18,19) |
InChI Key |
FHAZSVFTGXZFBE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N |
Origin of Product |
United States |
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